2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide
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Overview
Description
2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethoxy group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide typically involves the reaction of 6-ethoxypyrazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-ethoxypyrazine+chloroacetyl chloride→this compound
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography. The reaction is typically conducted in a solvent like dichloromethane or acetonitrile, and the product is isolated by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of N-substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(2,6-xylyl)acetamide
- 2-Chloro-N-(4-methoxyphenyl)acetamide
Uniqueness
2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide is unique due to the presence of the ethoxy group and the pyrazine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(6-ethoxypyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8-5-10-4-6(12-8)11-7(13)3-9/h4-5H,2-3H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRXYZFASICAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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